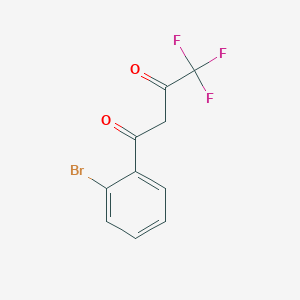

4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHPFCXEXBKPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655693 | |

| Record name | 1-(2-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23975-63-5 | |

| Record name | 1-(2-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23975-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23975-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated β-Diketones

4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione is a fluorinated β-diketone, a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF₃) can dramatically alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The β-diketone moiety is a versatile chelating agent, forming stable complexes with a variety of metal ions. This dual functionality makes this compound and its analogues valuable precursors for the synthesis of novel pharmaceuticals, catalysts, and advanced materials. This guide provides a comprehensive overview of a robust synthesis protocol, the underlying chemical principles, and the necessary safety considerations for the preparation of this important compound.

Core Synthesis: A Guided Pathway

The synthesis of this compound is most effectively achieved through a Claisen condensation reaction. This cornerstone of carbon-carbon bond formation involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone.[1][2] In this specific synthesis, 2'-bromoacetophenone serves as the ketone component and ethyl trifluoroacetate provides the trifluoroacetyl group.

Reaction Scheme

Sources

A Senior Application Scientist's Guide to the Claisen Condensation Synthesis of Fluorinated β-Diketones

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated β-Diketones

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, enhancing metabolic stability, bioavailability, and binding affinity.[1][2] This makes fluorinated compounds cornerstones of modern medicinal chemistry and materials science.[1][3] Among these, fluorinated β-diketones stand out as exceptionally versatile building blocks and ligands. Their unique keto-enol tautomerism and strong metal-chelating properties make them indispensable in the synthesis of pharmaceuticals, as volatile metal complexes for chemical vapor deposition (CVD), and as luminescent materials.[4][5][6]

This guide provides an in-depth exploration of the Claisen condensation, the most classical and robust method for synthesizing these valuable compounds.[1][7] We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also innovate.

The Mechanism: An Electron-Driven Cascade

The Claisen condensation is a carbon-carbon bond-forming reaction between an ester and another carbonyl compound, driven by a strong base.[8] The presence of highly electronegative fluorine atoms in the ester component introduces critical electronic effects that must be understood and leveraged for a successful synthesis.

Core Mechanistic Steps:

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from the ketone to form a nucleophilic enolate ion.[9][10]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the fluorinated ester. The electron-withdrawing nature of the fluoroalkyl group (e.g., -CF₃) significantly enhances the electrophilicity of this carbonyl carbon, making it highly susceptible to attack.

-

Tetrahedral Intermediate & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the alkoxide leaving group (e.g., -OEt) to yield the β-diketone.[10][11]

-

The Driving Force - Deprotonation: The resulting β-diketone has a methylene bridge flanked by two carbonyl groups, making the protons on this carbon significantly more acidic than the α-protons of the starting ketone. The alkoxide base generated in the previous step rapidly and irreversibly deprotonates the β-diketone.[12] This final, thermodynamically favorable deprotonation step is the true driving force of the reaction, pulling the entire equilibrium towards the product.[8][13]

-

Acidic Workup: An acidic workup in the final step neutralizes the enolate to provide the final, purified β-diketone.[8][11]

Caption: Figure 1: Claisen Condensation Mechanism for Fluorinated β-Diketones.

Experimental Design: A Self-Validating Protocol

A successful synthesis relies on meticulous control over reagents and conditions. The protocol described here is designed to be a self-validating system, where each step logically follows from the mechanistic principles discussed above.

Reagent and Catalyst Selection

The choice of base is arguably the most critical parameter. While classical conditions use sodium alkoxides like NaOEt, these can establish equilibria that may lower yields.[7] The quality of commercial alkoxides can also be inconsistent, impacting reproducibility.[5]

| Base/Catalyst | Typical Solvent | Rationale & Key Considerations |

| Sodium Hydride (NaH) | Anhydrous THF, Diethyl Ether | Preferred Choice. An irreversible base that reacts with the ketone to produce H₂ gas, driving the initial deprotonation forward.[1][13] Requires strictly anhydrous conditions. |

| Sodium Ethoxide (NaOEt) | Anhydrous Ethanol, Diethyl Ether | The "classic" base.[7] Can be effective, but its conjugate acid (ethanol) can participate in side reactions. The reaction is an equilibrium. |

| Lithium Diisopropylamide (LDA) | Anhydrous THF | A very strong, non-nucleophilic base. Useful for "crossed" Claisen condensations where selective enolization of one component is desired.[8] |

Step-by-Step Synthesis Workflow

This protocol outlines a general procedure for the synthesis of a 2-thienyl fluorinated β-diketone, a common scaffold in coordination chemistry.[5][7]

Caption: Figure 2: Experimental Workflow for Fluorinated β-Diketone Synthesis.

Detailed Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane under nitrogen to remove the oil, then suspend the NaH in anhydrous diethyl ether.

-

Reaction: Prepare a solution of the ketone (e.g., 2-acetylthiophene, 1.0 equivalent) and the appropriate fluorinated ester (e.g., ethyl trifluoroacetate, 1.1 equivalents) in anhydrous diethyl ether.[7] Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of ethanol, followed by water, to destroy any unreacted NaH. Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3.[14]

-

Isolation: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5] A highly effective method for fluorinated β-diketones involves precipitation as a copper(II) chelate, followed by decomposition of the chelate with acid to yield the highly pure product.[5]

Product Characterization: Confirming Success

Fluorinated β-diketones exist as a dynamic equilibrium of keto and enol tautomers in solution, a fact that is readily apparent in their spectroscopic data.[5][15] In CDCl₃, the enol form typically predominates for fluorinated β-diketones.[5]

| Technique | Key Feature | Typical Value / Observation |

| ¹H NMR | Enolic Proton | Broad singlet, δ 13-16 ppm |

| Vinylic Proton | Singlet, δ ~6.0-6.5 ppm (from the enol form) | |

| Methylene Protons | Singlet, δ ~4.0 ppm (minor keto form) | |

| ¹⁹F NMR | Trifluoromethyl (-CF₃) | Singlet, δ ~ -76 to -79 ppm |

| IR Spectroscopy | O-H Stretch (Enol) | Broad band, 3200-2500 cm⁻¹ |

| C=O Stretch | Strong band, ~1600-1640 cm⁻¹ (conjugated ketone) | |

| C=C Stretch (Enol) | Strong band, ~1550-1600 cm⁻¹ | |

| Mass Spec (MS) | Molecular Ion | [M]⁺ or [M+H]⁺ corresponding to the calculated mass |

Applications in Drug Development and Beyond

The true value of this synthetic method lies in the utility of its products. Fluorinated β-diketones are not merely chemical curiosities; they are potent tools for innovation.

-

Medicinal Chemistry: The β-diketone scaffold is present in numerous biologically active compounds.[6][7] Fluorination enhances their potential as anticancer, anti-inflammatory, or antimicrobial agents by improving metabolic stability.[3][14]

-

Coordination Chemistry: They are exceptional ligands for a vast array of metal ions, forming stable, often volatile complexes.[4][16] These complexes are used as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of metals or metal oxides.[5][16]

-

Luminescent Materials: Lanthanide complexes with fluorinated β-diketonate ligands are highly luminescent and are investigated for use in organic light-emitting diodes (OLEDs) and as biological probes.[17][18][19] The ligands act as "antennas," efficiently absorbing UV light and transferring the energy to the metal center, which then emits sharp, characteristic light.[18]

Conclusion

The Claisen condensation remains a powerful and versatile strategy for the synthesis of fluorinated β-diketones. By understanding the underlying mechanistic principles—particularly the electronic influence of fluorine and the irreversible deprotonation that drives the reaction—researchers can optimize conditions to achieve high yields of these valuable compounds. The meticulous application of the protocols and characterization techniques outlined in this guide will empower scientists in drug discovery and materials science to harness the full potential of these unique molecular scaffolds.

References

-

Kanishcheva, A.S., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules. Available at: [Link]

-

Marín-Luna, M., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]

-

Zaitsev, A.V., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Sloop, J.C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Tennessee Academy of Science. Available at: [Link]

-

Dalal, A., et al. (2022). Fluorinated β-diketone based Sm(III) complexes: Spectroscopic and optoelectronic characteristics. Luminescence. Available at: [Link]

-

Isakova, V.G., et al. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews. Available at: [Link]

-

Dalal, A., et al. (2022). Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. PubMed. Available at: [Link]

-

Dalal, A., et al. (2022). Fluorinated β-Diketone Based Sm (III) Complexes: Spectroscopic and Optoelectronic Characteristics. ResearchGate. Available at: [Link]

-

Miroshnichenko, A.D., et al. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules. Available at: [Link]

-

Joshi, K.C., et al. (1976). Studies of fluorinated β-diketones and related compounds. Part II. Synthetic and infrared spectral studies of 1,3-diketonatochromium derivatives, and their substitution reactions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

BYJU'S (n.d.). Claisen Condensation Mechanism. BYJU'S. Available at: [Link]

-

ResearchGate (n.d.). Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction. ResearchGate. Available at: [Link]

-

Gobbo, J.D., et al. (2024). Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment. IRIS. Available at: [Link]

-

Hering, J., et al. (2021). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. PubMed Central. Available at: [Link]

-

Wikipedia (n.d.). Claisen condensation. Wikipedia. Available at: [Link]

-

MDPI (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Available at: [Link]

-

NROChemistry (n.d.). Claisen Condensation: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

-

Magritek (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of α-fluorinated β-diketones 11 from α-substituted... ResearchGate. Available at: [Link]

-

LibreTexts Chemistry (2024). 23.7: The Claisen Condensation Reaction. LibreTexts Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Various types of catalysts used in Claisen-Schmidt condensation reactions. ResearchGate. Available at: [Link]

-

MDPI (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. MDPI. Available at: [Link]

-

The Royal Society of Chemistry (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]

- 4. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Claisen Condensation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 16. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione

This guide provides a comprehensive technical overview of the structural analysis of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, detailed structural characterization, and inherent chemical properties of this fluorinated β-diketone. We will explore the critical interplay of its functional groups, the phenomenon of keto-enol tautomerism, and the application of advanced spectroscopic techniques to elucidate its precise molecular architecture.

Introduction: The Significance of Fluorinated β-Diketones

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The trifluoromethyl group (-CF₃), in particular, is a key pharmacophore due to its strong electron-withdrawing nature and steric properties.[3] When coupled with a β-diketone scaffold, as in this compound, the resulting molecule presents a unique combination of reactivity and coordination potential, making it a valuable building block for novel pharmaceuticals and functional materials.

The subject of this guide, this compound, is characterized by a trifluoroacetyl group and a 2-bromobenzoyl moiety linked by a central methylene unit. The ortho-bromo substituent on the phenyl ring introduces specific steric and electronic effects that influence the molecule's conformation and reactivity, distinguishing it from its phenyl or para-substituted analogues. A thorough structural analysis is therefore paramount to understanding and predicting its behavior in various chemical and biological systems.

Synthesis via Claisen Condensation

The most common and efficient method for the synthesis of β-diketones, including trifluoromethylated derivatives, is the Claisen condensation.[4][5] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, the logical precursors are 2'-bromoacetophenone and an ethyl trifluoroacetate.

Underlying Principles of the Claisen Condensation

The mechanism of the Claisen condensation is initiated by the deprotonation of the α-carbon of the ketone (2'-bromoacetophenone) by a strong base, typically sodium hydride (NaH) or sodium ethoxide (NaOEt), to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester (ethyl trifluoroacetate). Subsequent elimination of the ethoxide leaving group yields the β-diketone product. The driving force for this reaction is the formation of a highly stabilized enolate of the β-diketone product upon reaction with the base.

Caption: Generalized workflow for the synthesis of this compound via Claisen condensation.

Experimental Protocol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.

-

Condensation: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Keto-Enol Tautomerism: A Fundamental Equilibrium

A defining characteristic of β-dicarbonyl compounds is their existence as a dynamic equilibrium of two tautomeric forms: the diketo form and the enol form.[3][6] This keto-enol tautomerism is a rapid and reversible interconversion that significantly influences the chemical and physical properties of the molecule.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum will be a composite of the signals from both the keto and enol tautomers.

-

Enol Tautomer:

-

A broad O-H stretching band from the enolic hydroxyl group, involved in intramolecular hydrogen bonding, will appear in the 3200-2500 cm⁻¹ region.

-

A C=O stretching vibration for the conjugated carbonyl group will be observed around 1600-1640 cm⁻¹.

-

A C=C stretching vibration from the enol double bond will be present around 1540-1580 cm⁻¹.

-

-

Keto Tautomer:

-

Two distinct C=O stretching bands for the two carbonyl groups will be visible in the region of 1680-1740 cm⁻¹.

-

-

Common Features:

-

C-F stretching vibrations will produce strong absorptions in the 1350-1100 cm⁻¹ region.

-

C-Br stretching will appear in the fingerprint region, typically below 700 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

-

X-ray Crystallography

Should single crystals of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would unambiguously determine which tautomer (keto or enol) is present in the crystalline form and provide precise bond lengths, bond angles, and information about intermolecular interactions. It is highly probable that the molecule would crystallize in the more stable enol form to maximize intramolecular hydrogen bonding and favorable packing interactions.

Applications in Drug Development and Beyond

The structural features of this compound make it a promising candidate for various applications:

-

Medicinal Chemistry: The β-diketone moiety is a well-known chelating agent for metal ions, and its metal complexes have shown a wide range of biological activities, including anticancer and antimicrobial properties. [7]The trifluoromethyl and bromo-phenyl groups can be further functionalized to modulate the pharmacological properties of potential drug candidates.

-

Materials Science: Fluorinated β-diketones are used as ligands for lanthanide ions to create highly luminescent materials for applications in organic light-emitting diodes (OLEDs) and bio-imaging.

-

Analytical Chemistry: These compounds can be used as chelating agents for the extraction and quantification of metal ions.

Conclusion

References

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (2024). Retrieved from [Link]

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (2008). Molecules, 13(10), 2601-2607.

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. - ResearchGate. (n.d.). Retrieved from [Link]

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione. PubChem. (n.d.). Retrieved from [Link]

-

(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - ResearchGate. (n.d.). Retrieved from [Link]

- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (2022). Molecules, 27(19), 6529.

-

1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-. the NIST WebBook. (n.d.). Retrieved from [Link]

-

Nuclear magnetic resonance and optical absorption spectroscopic studies on paramagnetic praseodymium(III) complexes with beta-diketone and heterocyclic amines - PubMed. (n.d.). Retrieved from [Link]

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022). Retrieved from [Link]

-

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, 99% - SpectraBase. (n.d.). Retrieved from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved from [Link]

-

Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org. (n.d.). Retrieved from [Link]

-

4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione. PubChem. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024). Retrieved from [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025). Retrieved from [Link]

-

19F NMR Reference Standards:. (n.d.). Retrieved from [Link]

-

1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Keto–enol tautomerism and hydration of 9-acylfluorenes - RSC Publishing. (n.d.). Retrieved from [Link]

-

Keto‐enol‐tautomerism of ortho‐fluorine substituted hydroxy ketone 3 b. - ResearchGate. (n.d.). Retrieved from [Link]

-

Exploring C–F···π Interactions: Synthesis, Characterization, and Surface Analysis of Copper β-Diketone Complexes - PMC - PubMed Central. (2024). Retrieved from [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. (2016). Retrieved from [Link]

-

22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Spectroscopic studies on thiobis(β-diketones) and their polymeric metal complexes. (n.d.). Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. spectrabase.com [spectrabase.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - chemicalbook [chemicalbook.com]

- 5. 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Characterization of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione. As a specialized β-dicarbonyl compound, its structural elucidation is paramount for its application in materials science, coordination chemistry, and as a synthetic building block in drug development. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the underlying principles of each technique and the causal relationships behind the observed spectral features. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this fluorinated and brominated diketone.

Introduction: The Significance of this compound

This compound is a molecule of significant interest due to its unique combination of functional groups. The trifluoromethyl group imparts distinct electronic properties and can enhance thermal stability and lipophilicity. The β-dicarbonyl moiety is a versatile chelating agent and a key reactive intermediate in a plethora of organic transformations. The presence of a 2-bromophenyl substituent introduces a site for further functionalization, for instance, through cross-coupling reactions, making it a valuable precursor for more complex molecular architectures.

A critical aspect of working with such a molecule is the unambiguous confirmation of its structure and purity. Spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed interpretation of the expected NMR, IR, and MS spectra of the title compound, drawing upon data from analogous structures to provide a robust and scientifically grounded analysis.

Molecular Structure and Tautomerism

A key feature of β-dicarbonyl compounds is their existence in a tautomeric equilibrium between the diketo and enol forms.[1][2] This equilibrium is influenced by factors such as the solvent and temperature.[3][4] The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

-

Loss of CF₂: A common fragmentation for trifluoromethyl compounds.

-

Acylium Ions: Cleavage of the C-C bonds in the diketone chain can lead to the formation of the 2-bromobenzoyl cation ([C₆H₄BrCO]⁺) and the trifluoroacetyl cation ([CF₃CO]⁺).

-

Loss of CO: The 2-bromobenzoyl cation can further lose a molecule of carbon monoxide to form the 2-bromophenyl cation ([C₆H₄Br]⁺).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate the mass spectrum.

Synthesis and Purity Considerations

A plausible synthesis for this compound involves a Claisen condensation between 2'-bromoacetophenone and an ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide or sodium hydride. [5][6] Potential impurities could include unreacted starting materials or by-products from side reactions. The spectroscopic techniques described herein are essential for confirming the identity of the desired product and assessing its purity.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. The interplay of the trifluoromethyl, β-dicarbonyl, and 2-bromophenyl moieties gives rise to a unique set of spectral features. A thorough understanding of its NMR, IR, and MS data is indispensable for researchers and scientists utilizing this compound in their work, ensuring the integrity of their experimental results and facilitating the development of novel applications.

References

-

Drexler, E. J., & Field, K. W. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. [Link]

-

Mihalic, Z., & Vorkapic-Furac, J. (2002). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 79(10), 1237. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

SpectraBase. (n.d.). 2'-Bromoacetophenone. [Link]

-

NIST WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl-. [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

SpectraBase. (n.d.). 2'-Bromoacetophenone - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. (n.d.). Phenacyl bromide. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601-2607. [Link]

-

ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... [Link]

-

ResearchGate. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. [Link]

-

SpectraBase. (n.d.). 2'-Bromoacetophenone - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. (n.d.). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]

-

MassBank. (2008). 4'-BROMOACETOPHENONE; EI-B; MS. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - chemicalbook [chemicalbook.com]

- 6. 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione, a fluorinated β-dicarbonyl compound of significant interest in synthetic chemistry and materials science. We delve into the structural and electronic factors governing the tautomeric equilibrium, including the profound influence of the trifluoromethyl and 2-bromophenyl substituents. This document outlines robust experimental and computational methodologies for the qualitative and quantitative analysis of the tautomeric forms, with a focus on Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy. By synthesizing theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the unique chemical properties of this molecule.

Foundational Principles: Tautomerism in β-Dicarbonyl Systems

Tautomerism describes the chemical equilibrium between two readily interconvertible structural isomers, known as tautomers.[1] A prevalent form of this phenomenon in organic chemistry is keto-enol tautomerism, which involves the migration of a proton and a shift in the location of a double bond.[2] For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form.

However, in β-dicarbonyl compounds, the enol tautomer can be significantly stabilized and often predominates.[3] This enhanced stability is attributed to two primary factors:

-

Conjugation: The C=C double bond of the enol form is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl proton forms a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable, quasi-aromatic six-membered ring.[4][5]

Molecular Architecture: The Case of this compound

The tautomeric behavior of this compound is dictated by the unique interplay of its constituent groups. The unsymmetrical nature of the molecule means that two distinct enol forms are possible.

-

The β-Dicarbonyl Core: This functionality is the primary driver for the tautomerism, providing the acidic α-protons on the central methylene bridge and the carbonyl groups necessary for enolization and stabilization.

-

The Trifluoromethyl (CF₃) Group: As a powerful electron-withdrawing group, the CF₃ moiety significantly increases the acidity of the adjacent α-protons through a strong negative inductive effect (-I). This facilitates deprotonation to form the enolate anion intermediate and strongly stabilizes the resulting enol tautomer.[6][7]

-

The 2-Bromophenyl Group: This aromatic substituent introduces both electronic and steric effects. The bromine atom is inductively electron-withdrawing, which can further enhance the acidity of the α-protons. The phenyl ring allows for extended conjugation with the enol double bond, a significant stabilizing factor. The ortho position of the bromine may introduce minor steric hindrance that could influence the conformational preference of the molecule.

The equilibrium, therefore, exists between the central diketo form and two potential enol tautomers, Enol A and Enol B .

Conclusion and Field Implications

The keto-enol tautomerism of this compound is heavily dominated by the enol form due to the synergistic effects of π-conjugation with the phenyl ring, intramolecular hydrogen bonding, and powerful electronic stabilization by the trifluoromethyl group. Experimental investigation via NMR spectroscopy confirms that this compound exists almost exclusively as the enol tautomer in a range of solvents.

For professionals in drug development and materials science, this pronounced stability in the enol form has critical implications:

-

Reactivity: The nucleophilic character of the enol's C=C double bond will dictate its reactivity in synthetic transformations. [5]* Chelation: As a β-diketone, it is a potent chelating agent for metal ions. [8]The enolic form is the active binding species, and its stability ensures high binding affinity, which is crucial for applications in catalysis, metal extraction, and the development of metallodrugs.

-

Physicochemical Properties: The tautomeric preference influences key properties like lipophilicity (logP), polarity, and hydrogen bonding potential, all of which are critical parameters in drug design and formulation.

A thorough understanding and quantification of this tautomeric equilibrium are therefore paramount for the rational design and application of this compound in advanced chemical and pharmaceutical research.

References

-

Mills, S. G., & Beak, P. (2002). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 79(1), 115. [Link]

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 09(02), 209-221. [Link]

-

Alagona, G., & Ghio, C. (2011). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. International Journal of Quantum Chemistry, 111(7-8), 1337-1353. [Link]

-

Fiveable. (n.d.). Keto–Enol Tautomerism. Retrieved from [Link]

-

Innovare Academic Sciences. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Smith, K. T., Young, S. C., DeBlasio, J. W., & Hamann, C. S. (2016). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(4), 790-794. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Retrieved from [Link]

-

Smith, K. T., et al. (2016). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(4), 790-794. [Link]

-

Sandusky, P. O. (2014). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 91(5), 739-742. [Link]

-

Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β-dicarbonyl compounds. Journal of Chemical Education, 49(12), 823. [Link]

-

Al-Hussaini, A. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(12), 1351-1364. [Link]

-

OrgoSolver. (n.d.). Introduction to Enols. Retrieved from [Link]

-

Deka, R. C., & Saikia, N. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Deka, R. C., & Saikia, N. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 184-211. [Link]

-

Rogers, M. T., & Burdett, J. L. (1964). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 42(6), 1516-1526. [Link]

-

Soderberg, T. (2023). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

-

SlideShare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

-

Ghosh, A. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(12), 6443-6448. [Link]

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786. [Link]

-

da Silva, J. P., et al. (2023). Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System. ResearchGate. [Link]

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786. [Link]

-

Sloop, J. C. (2015). Effects of Concentration and Time on Keto-Enol and Enol-Enol Content in Benzoylacetone (BZA) and 4,4,4-Trifluoro-1-Phenyl-1,3-Butanedione (PTFAA). ResearchGate. [Link]

-

da Silva, J. P. (2023). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

-

Zaruba, K., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(11), 3192. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

Sources

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

Navigating the Landscape of Brominated Trifluoro-1,3-butanediones: A Technical Guide for Researchers

An In-depth Exploration of 4,4,4-Trifluoro-1-(bromophenyl)-1,3-butanedione Isomers and Their Significance in Chemical Synthesis and Drug Discovery

Executive Summary

This technical guide addresses the chemical landscape of 4,4,4-Trifluoro-1-(bromophenyl)-1,3-butanediones, a class of compounds with significant potential in pharmaceutical and materials science. While the initial focus was on the ortho-substituted isomer, 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione, a comprehensive literature review reveals a notable scarcity of specific data for this particular positional isomer. In contrast, the para-substituted counterpart, 4,4,4-Trifluoro-1-(4-bromophenyl)-1,3-butanedione, is well-documented and commercially available. This guide, therefore, provides a detailed comparative analysis, leveraging the available information on the para-isomer and the parent compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, to offer valuable insights for researchers, scientists, and drug development professionals. The influence of the bromine substituent's position on the molecule's physicochemical properties, synthesis, and potential applications is a central theme of this document.

Introduction: The Strategic Value of Fluorinated β-Diketones

Fluorinated β-diketones are a class of organic compounds that have garnered considerable attention in various scientific disciplines. The presence of a trifluoromethyl group (-CF3) imparts unique properties to these molecules, including enhanced thermal stability, lipophilicity, and metabolic stability. These characteristics are highly desirable in the development of new pharmaceuticals and advanced materials. The 1,3-dione moiety, on the other hand, is an excellent chelating agent for metal ions and a versatile synthon for a wide range of chemical transformations. The combination of these two functional groups in a single molecule creates a powerful building block for the construction of complex molecular architectures.

The introduction of a bromine atom onto the phenyl ring of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione further expands its utility. Bromine can serve as a handle for cross-coupling reactions, allowing for the introduction of additional functional groups, or it can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. The position of the bromine atom—ortho, meta, or para—is expected to have a profound impact on these properties.

Isomeric Landscape: A Tale of Data Disparity

A thorough investigation for a specific CAS (Chemical Abstracts Service) number for This compound did not yield a definitive result, indicating a lack of extensive characterization and commercial availability for this ortho-isomer.

Conversely, the ** para -isomer, 4,4,4-Trifluoro-1-(4-bromophenyl)-1,3-butanedione**, is well-documented with the assigned CAS Number 18931-61-8 [1][2][3][4][5][6]. This isomer is readily available from various chemical suppliers. The parent compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione , is also widely studied and has the CAS Number 326-06-7 [7].

This disparity in available data underscores the importance of precise isomeric identification in chemical research and development. For the remainder of this guide, the focus will be on the well-characterized para-isomer and the parent compound, with a comparative discussion on the anticipated properties of the ortho-isomer.

Physicochemical Properties: A Comparative Analysis

The position of the bromine substituent on the phenyl ring significantly influences the physicochemical properties of the molecule. The following table provides a comparative summary of the known properties of the para-isomer and the parent compound.

| Property | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 4,4,4-Trifluoro-1-(4-bromophenyl)-1,3-butanedione |

| CAS Number | 326-06-7[7] | 18931-61-8[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₇F₃O₂[7] | C₁₀H₆BrF₃O₂[2] |

| Molecular Weight | 216.16 g/mol | 295.05 g/mol [2] |

| Appearance | White to pale yellow crystalline solid | Solid[1][2] |

| Melting Point | 39-41 °C | 58-62 °C |

The higher melting point of the para-brominated isomer compared to the unsubstituted parent compound can be attributed to the increased molecular weight and the potential for stronger intermolecular interactions due to the presence of the bromine atom. It is plausible that the ortho-isomer would exhibit a different melting point due to steric hindrance from the bulky bromine atom in close proximity to the dione moiety, which could affect crystal packing.

Synthesis and Mechanism: The Claisen Condensation

A common and effective method for the synthesis of 4,4,4-trifluoro-1-aryl-1,3-butanediones is the Claisen condensation . This reaction involves the condensation of an aryl methyl ketone with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base like sodium hydride or sodium ethoxide.

General Synthetic Protocol

-

Reaction Setup: A solution of the appropriate acetophenone (e.g., 4-bromoacetophenone for the para-isomer or 2-bromoacetophenone for the ortho-isomer) in a suitable aprotic solvent (e.g., diethyl ether, THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride, is carefully added to the solution. The mixture is stirred to allow for the formation of the enolate.

-

Acylation: Ethyl trifluoroacetate is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of an acidic aqueous solution. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the desired 4,4,4-trifluoro-1-aryl-1,3-butanedione.

Caption: General workflow for the synthesis of 4,4,4-Trifluoro-1-aryl-1,3-butanediones via Claisen condensation.

Applications in Research and Drug Development

The unique structural features of 4,4,4-Trifluoro-1-(4-bromophenyl)-1,3-butanedione make it a valuable building block in several areas of research.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance a drug candidate's metabolic stability and membrane permeability. The bromophenyl moiety serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for drug screening. This compound is a key intermediate in the synthesis of certain anti-inflammatory and analgesic agents[3].

-

Materials Science: The thermal stability and unique electronic properties conferred by the trifluoromethyl group make these compounds and their derivatives suitable for applications in materials science, such as in the development of specialty polymers and coatings[3].

-

Coordination Chemistry: The β-diketone functionality is an excellent chelator for a wide range of metal ions. The resulting metal complexes can have interesting catalytic, magnetic, and optical properties.

The "Ortho" Effect: A Forward-Looking Perspective

-

Steric Hindrance: The proximity of the bulky bromine atom to the 1,3-dione moiety in the ortho-isomer would likely introduce significant steric hindrance. This could influence its reactivity, for example, by hindering the approach of reagents to the carbonyl carbons or affecting its ability to chelate metal ions.

-

Electronic Effects: The electron-withdrawing nature of the bromine atom would be more pronounced at the ortho and para positions. In the ortho position, this electronic effect, combined with potential through-space interactions, could modulate the acidity of the enolic proton and the overall electronic distribution of the molecule.

-

Biological Activity: In a drug discovery context, the "ortho effect" could be profound. The steric bulk of the bromine atom could force the phenyl ring to adopt a specific conformation, which might lead to a higher affinity and selectivity for a biological target compared to the para-isomer.

Caption: Conceptual diagram illustrating the potential impact of key functional groups on biological activity.

Safety and Handling

For 4,4,4-Trifluoro-1-(4-bromophenyl)-1,3-butanedione , standard laboratory safety precautions should be observed. While a comprehensive toxicological profile is not available, it is prudent to handle the compound with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While the specific compound this compound remains largely uncharacterized in the public domain, a detailed examination of its well-documented para-isomer and the parent phenyl compound provides a solid foundation for understanding this class of molecules. The presence of the trifluoromethyl group and the bromophenyl moiety offers a powerful combination for the design of new molecules with tailored properties. The anticipated "ortho effect" suggests that the synthesis and characterization of the ortho- and meta-isomers would be a fruitful area for future research, potentially unlocking novel chemical reactivity and biological activity. Researchers and drug development professionals are encouraged to consider the strategic placement of substituents on the phenyl ring to fine-tune the properties of these versatile building blocks.

References

-

PubChem. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]

-

J&K Scientific. 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | 18931-61-8. [Link]

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]

-

Angene Chemical. 1,3-Butanedione, 1-(4-bromophenyl)-4,4,4-trifluoro-(CAS# 18931-61-8). [Link]

Sources

- 1. 1,3-Butanedione, 1-(4-bromophenyl)-4,4,4-trifluoro- [cymitquimica.com]

- 2. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione 18931-61-8 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. angenesci.com [angenesci.com]

- 5. 18931-61-8 | 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione - AiFChem [aifchem.com]

- 6. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6BrF3O2 | CID 2771477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendancy of Bromophenyl Trifluoromethyl β-Diketones: A Technical Guide for Drug Discovery and Materials Science

Foreword: The Strategic Imperative of Fluorination in Molecular Design

In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for tuning physicochemical and biological properties. The trifluoromethyl group (–CF₃), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a privileged moiety in the design of pharmaceuticals and advanced materials. When this powerful functional group is integrated into the versatile β-diketone scaffold, attached to a bromophenyl ring system, a class of compounds with remarkable potential is born: the bromophenyl trifluoromethyl β-diketones. This in-depth technical guide provides a comprehensive review of the synthesis, properties, and applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Architecture: Understanding the Core Structure

The bromophenyl trifluoromethyl β-diketone scaffold is characterized by a 1,3-dicarbonyl system flanked by a bromophenyl group on one side and a trifluoromethyl group on the other. A prime example of this class is 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione[1]. The interplay between the electron-withdrawing trifluoromethyl group, the versatile reactivity of the β-diketone moiety, and the potential for further functionalization at the bromophenyl ring makes these molecules highly attractive for a range of applications.

A key characteristic of β-diketones is their existence as a tautomeric equilibrium between the keto and enol forms. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. This tautomerism is crucial to their coordination chemistry and reactivity.

Caption: Keto-enol tautomerism in bromophenyl trifluoromethyl β-diketones.

Synthesis and Mechanistic Insights: The Claisen Condensation

The most prevalent and efficient method for the synthesis of β-diketones is the Claisen condensation[2][3]. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone. For the synthesis of bromophenyl trifluoromethyl β-diketones, a substituted acetophenone (e.g., 4-bromoacetophenone) is reacted with an ethyl trifluoroacetate.

The choice of base is critical for the success of the reaction. While traditional bases like sodium ethoxide can be used, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) often provide higher yields and cleaner reactions, particularly when dealing with less reactive substrates[4][5]. The mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide group yields the desired β-diketone.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

This protocol is adapted from established procedures for Claisen condensation of fluorinated esters[4][5].

Materials:

-

4-Bromoacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

-

Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a three-necked round-bottom flask containing anhydrous diethyl ether.

-

Enolate Formation: Dissolve 4-bromoacetophenone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium enolate is often indicated by a change in color and/or the evolution of hydrogen gas.

-

Condensation: Dissolve ethyl trifluoroacetate (1.2 equivalents) in anhydrous diethyl ether and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (check with pH paper). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Characterization: The crude product can be purified by column chromatography on silica gel or by recrystallization. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: Workflow for the synthesis of bromophenyl trifluoromethyl β-diketones.

Spectroscopic Characterization: A Self-Validating System

The confirmation of the structure and purity of the synthesized bromophenyl trifluoromethyl β-diketones relies on a combination of spectroscopic techniques.

| Technique | Expected Observations | Purpose |

| ¹H NMR | - Aromatic protons in the bromophenyl region (typically 7.5-8.0 ppm).- A singlet for the methine proton of the enol form (around 6.5 ppm).- A singlet for the methylene protons of the keto form (around 4.0 ppm). | To confirm the presence of the bromophenyl group and to determine the keto-enol tautomeric ratio. |

| ¹³C NMR | - Carbonyl carbons of the keto form (around 190-200 ppm).- Carbonyl carbons of the enol form (around 160-180 ppm).- Quartet for the trifluoromethyl carbon due to coupling with fluorine. | To identify the carbonyl carbons and the trifluoromethyl group. |

| ¹⁹F NMR | - A singlet for the trifluoromethyl group. | To confirm the presence and electronic environment of the trifluoromethyl group. |

| FT-IR | - Strong C=O stretching vibrations for the keto form (1680-1720 cm⁻¹).- Broad O-H stretch for the enol form (2500-3200 cm⁻¹).- C=C stretching for the enol form (around 1600 cm⁻¹). | To identify the key functional groups and confirm the presence of the keto-enol tautomers. |

| Mass Spec. | - Molecular ion peak corresponding to the calculated mass.- Isotopic pattern characteristic of a bromine-containing compound. | To confirm the molecular weight and elemental composition. |

Applications in Medicinal Chemistry: The Power of Metal Chelation

β-Diketones are excellent chelating agents for a wide variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands[6]. The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these complexes, making them promising candidates for drug development.

Anticancer and Antimicrobial Agents

Copper(II) complexes of trifluoromethyl-substituted β-diketones have demonstrated significant cytotoxic and antimicrobial activities[6]. The bromophenyl moiety offers a site for further modification to improve selectivity and potency. The proposed mechanism of action for some metal-based anticancer drugs involves the inhibition of key enzymes or interaction with DNA.

Caption: Chelation of metal ions for medicinal applications.

Applications in Materials Science: Engineering Luminescent Properties

The strong coordination of β-diketones to lanthanide ions (e.g., Eu³⁺, Tb³⁺) is well-established. These complexes are known for their strong and sharp emission bands, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The bromophenyl trifluoromethyl β-diketone ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength[7][8]. The bromine atom also provides a handle for incorporating these complexes into polymeric materials through cross-coupling reactions.

Lanthanide Complexes for Luminescent Materials

The synthesis of lanthanide complexes typically involves the reaction of a lanthanide salt (e.g., lanthanide chloride or nitrate) with the β-diketone ligand in the presence of a base. The photophysical properties, such as quantum yield and emission lifetime, can be tuned by modifying the substituents on the β-diketone ligand[7][8].

| Lanthanide Ion | Characteristic Emission Color | Potential Application |

| Europium(III) | Red | OLEDs, security inks |

| Terbium(III) | Green | Bio-imaging probes, sensors |

| Samarium(III) | Orange-Red | Temperature sensors |

| Dysprosium(III) | Yellow | White light generation |

Conclusion and Future Outlook

Bromophenyl trifluoromethyl β-diketones represent a class of compounds with significant untapped potential. Their synthesis is accessible through well-established methodologies, and their unique combination of functional groups makes them highly versatile building blocks. In medicinal chemistry, the exploration of their metal complexes as anticancer and antimicrobial agents is a promising avenue for the development of new therapeutics. In materials science, their role as ligands for highly luminescent lanthanide complexes opens up possibilities for the creation of advanced optical materials. Further research into the structure-activity and structure-property relationships of these compounds will undoubtedly lead to new and exciting discoveries in both drug discovery and materials science.

References

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

-

Peeples, C. J., Earni, R. R., & DiCesare, J. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601–2607. [Link]

-

Kopchuk, D. S., et al. (2022). Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety. Molecules, 27(24), 8888. [Link]

-

de Bettencourt-Dias, A. (2007). Lanthanide-Based Luminescent Probes. In Structure and Bonding (Vol. 124, pp. 115-158). Springer, Berlin, Heidelberg. [Link]

-

Gerasimova, T. P., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(16), 4983. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Gryzlova, E. S., et al. (2022). Structure and Properties of Heterometallics Based on Lanthanides and Transition Metals with Methoxy-β-Diketonates. International Journal of Molecular Sciences, 23(23), 15151. [Link]

Sources

- 1. 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione 18931-61-8 [sigmaaldrich.com]

- 2. sci-hub.st [sci-hub.st]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 5. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials [mdpi.com]

- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Unfolding the Photophysical Behavior of Luminescent Polymeric Films Containing β‑Diketonate Tetrakis EuIII Complexes via Multilayer Quantum Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Supply of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione: A Technical Guide for Chemical Researchers

For Immediate Release

This technical guide offers an in-depth analysis of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione, a fluorinated β-diketone with significant potential in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and applications, while also highlighting the current landscape of information availability for this specific ortho-bromo isomer.

Introduction: The Strategic Importance of Fluorinated β-Diketones

Fluorinated organic compounds have become indispensable in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group (CF₃), in particular, is a key pharmacophore that can enhance the efficacy and pharmacokinetic profile of drug candidates.

This compound belongs to the class of β-diketones, which are versatile building blocks in organic synthesis. The presence of the trifluoromethyl group and a bromine atom on the phenyl ring makes this compound a particularly interesting synthon for the development of novel pharmaceuticals and advanced materials. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse functionalities.

Chemical Properties and Specifications

While specific experimental data for this compound is not widely available in public literature, its properties can be estimated based on closely related analogs. The general characteristics of this compound are summarized in the table below. Researchers are strongly advised to obtain a Certificate of Analysis (CoA) from their supplier for precise data.

| Property | Value | Source |

| CAS Number | 23975-63-5 | [1] |

| Molecular Formula | C₁₀H₆BrF₃O₂ | [1] |

| Molecular Weight | 295.06 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | Typically ≥95% | [1] |

Commercial Suppliers

The availability of this compound is limited, with Oakwood Chemical being a prominent supplier. Researchers seeking this compound should inquire directly with suppliers for current stock, pricing, and available quantities. It is crucial to verify the identity and purity of the compound upon receipt through appropriate analytical techniques.

| Supplier | Product Number | Purity | Available Quantities |

| Oakwood Chemical | 033150 | 95% | 250mg, 1g, 5g, 25g, 100g |

Note: Availability and pricing are subject to change. Please contact the supplier directly for the most up-to-date information.

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation. This well-established carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.

The logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Claisen Condensation

The following is a generalized protocol for the synthesis of a trifluoromethyl β-diketone via Claisen condensation. This should be adapted and optimized for the specific synthesis of this compound based on laboratory-specific conditions and safety protocols.

Materials:

-

2'-Bromoacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Addition of Ketone: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Addition of Ester: After the addition of the ketone is complete, add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a dilute aqueous solution of hydrochloric acid at 0 °C until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-